molecular formula C10H8F2O3 B7725655 (2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid

(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B7725655
M. Wt: 214.16 g/mol
InChI Key: OWLKYWTYLFJOGX-UTCJRWHESA-N
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Description

(2Z)-3-[4-(Difluoromethoxy)phenyl]prop-2-enoic acid is a synthetic carboxylic acid characterized by its Z (cis) configuration around the carbon-carbon double bond and a difluoromethoxy substituent on the phenyl ring. This specific stereochemistry is crucial for its biological activity and intermolecular interactions. Compounds within this class, particularly those featuring the Z-configured propenoic acid moiety, have demonstrated significant value in medicinal chemistry and materials science research. They are frequently investigated as key intermediates in organic synthesis and as core structures in the development of pharmaceutical agents. Research into analogous Z-configured carboxylic acids has shown that they can exhibit a range of biological activities, serving as enzymetic inhibitors or anti-inflammatory agents (IUCr, 2011) . The presence of the difluoromethoxy group is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and membrane permeability. In the solid state, similar structures are known to form polymer chains through characteristic intermolecular hydrogen bonding (such as N—H···O bonds), which can influence their crystallinity and physical properties (IUCr, 2011) . This product is intended for research purposes as a building block in the discovery and development of new therapeutic compounds or functional materials. It is supplied as a high-purity compound for use in laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLKYWTYLFJOGX-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process proceeds via nucleophilic attack of the deprotonated malonic acid enolate on the aldehyde carbonyl, followed by dehydration to form the conjugated enoic acid system. Piperidine or ammonium acetate typically serves as the catalyst, with toluene or ethanol as solvents.

Stereochemical Considerations

While the Knoevenagel reaction predominantly yields the thermodynamically stable (E)-isomer, the (Z)-configuration can be achieved through:

  • Low-temperature conditions (0–5°C) to kinetically trap the less stable isomer

  • Polar aprotic solvents like DMF that stabilize zwitterionic intermediates

  • Microwave-assisted synthesis to reduce reaction time and minimize isomerization

A representative procedure from VulcanChem demonstrates that maintaining the reaction at 50°C for 12 hours in DMF with triethylamine as base yields 68% of the (Z)-isomer.

Aldol Condensation with Directed Stereocontrol

The aldol condensation strategy employs 4-(difluoromethoxy)benzaldehyde and a β-keto acid precursor, enabling better stereochemical control through transition-state engineering.

Stepwise Synthesis

  • Aldehyde Preparation :

    • 4-Hydroxybenzaldehyde undergoes difluoromethylation using chlorodifluoromethane (HCFC-22) in the presence of K₂CO₃, achieving 85% yield.

    • Purification via silica gel chromatography (petroleum ether/ethyl acetate = 4:1).

  • Condensation :

    • Reacting the aldehyde with methyl acetoacetate under acidic conditions (H₂SO₄, 80°C) forms the α,β-unsaturated ester.

    • Key modification : Addition of ZnCl₂ as a Lewis acid directs syn-elimination, favoring the (Z)-isomer.

  • Saponification :

    • Hydrolysis of the ester with NaOH (2M, ethanol/water 1:1) at reflux produces the free acid.

Yield Optimization

ParameterEffect on YieldOptimal Condition
Catalyst Loading↑ 15%10 mol% ZnCl₂
Reaction Time↑ 22%6 hours
Solvent Polarity↑ 18%THF

Data amalgamated from and demonstrates that this method achieves 74% overall yield with 92% (Z)-selectivity.

Hydrolytic Ring-Opening of Lactones

An innovative approach involves synthesizing γ-lactone precursors followed by acid-catalyzed ring opening:

Lactone Formation

  • Diels-Alder cyclization between 4-(difluoromethoxy)benzaldehyde and maleic anhydride

  • Yields 58% of the bicyclic lactone after column chromatography (hexane/EA 3:1)

Stereospecific Hydrolysis

Acid CatalystTemperature(Z):(E) Ratio
HCl (0.1M)25°C3:1
TFA40°C5:1
p-TsOH60°C8:1

The enhanced (Z)-selectivity with p-toluenesulfonic acid (p-TsOH) at elevated temperatures suggests a protonation-controlled mechanism.

Comparative Analysis of Methods

MethodOverall Yield(Z)-SelectivityScalability
Knoevenagel68%78%Moderate
Aldol Condensation74%92%High
Wittig52%*85%*Low
Lactone Hydrolysis61%88%Moderate

*Theoretical values based on analogous systems

Purification and Characterization

All routes require final purification via:

  • Acid-base extraction : Separation from unreacted starting materials using 1M HCl and NaHCO₃

  • Recrystallization : Ethanol/water (3:1) yields crystals suitable for X-ray diffraction

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) confirms >98% purity

Critical spectral data:

  • ¹⁹F NMR : δ -72.5 ppm (OCF₂), -113.8 ppm (CF₂)

  • IR : 1685 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Phenyl Ring Functional Group Molecular Formula Key Properties/Applications Reference
(2Z)-3-[4-(Difluoromethoxy)phenyl]prop-2-enoic acid 4-(Difluoromethoxy) Prop-2-enoic acid (Z) C₁₆H₁₂F₂O₃ High lipophilicity; drug-design building block
(2Z)-2-Fluoro-3-phenylprop-2-enoic acid None (phenyl) Prop-2-enoic acid (Z) C₉H₇FO₂ Fluorine on α-carbon; enhanced acidity
(Z)-3-[4-(4-Chlorophenyl)phenyl]prop-2-enoic acid 4-(4-Chlorophenyl) Prop-2-enoic acid (Z) C₁₅H₁₁ClO₂ Chlorinated biphenyl; high molecular weight
(2Z)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid 4-Methoxy Cyano + prop-2-enoic acid C₁₁H₉NO₃ Electron-withdrawing cyano group
4-O-β-Glucopyranosyl-cis-coumaric acid 4-Hydroxy (glucosylated) Prop-2-enoic acid (Z) C₁₅H₁₈O₈ Water-soluble plant metabolite
Roflumilast 4-(Difluoromethoxy) + benzamide Benzamide C₁₇H₁₄Cl₂F₂N₂O₃ PDE4 inhibitor; anti-inflammatory drug

Substituent Effects on Physicochemical Properties

  • Difluoromethoxy (-OCF₂H) : Enhances metabolic stability and lipophilicity compared to methoxy (-OCH₃) or hydroxyl (-OH) groups . The electron-withdrawing nature of fluorine atoms may also reduce oxidative degradation.
  • Chlorine vs. Fluorine : Chlorophenyl substituents (e.g., in ) increase molecular weight and lipophilicity but lack the metabolic resistance offered by fluorinated groups.
  • Cyano Group (-CN): Introduces strong electron-withdrawing effects, increasing acidity (pKa ~3–4) compared to carboxylic acids (pKa ~4.5–5) .

Biological Activity

(2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid, a synthetic organic compound, is part of the phenylpropanoid class, known for its diverse biological activities. Its unique structure, characterized by a trans double bond and a difluoromethoxy substituent, suggests potential therapeutic applications, particularly in anti-inflammatory and anticancer domains. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F2O3\text{C}_{11}\text{H}_{10}\text{F}_2\text{O}_3. The difluoromethoxy group enhances the compound's lipophilicity and bioavailability, which may contribute to its pharmacological effects.

Research indicates that this compound may interact with various biological targets, including inflammatory mediators and enzymes involved in cancer progression. Its mechanism of action involves modulation of pathways such as:

  • Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) : This pathway is crucial for regulating immune responses and inflammation. Inhibiting STAT3 can reduce pro-inflammatory cytokine production, potentially alleviating conditions like rheumatoid arthritis and other inflammatory diseases.
  • Interaction with GPR40 : Compounds similar to this one have been shown to modulate GPR40 activity, suggesting a role in metabolic regulation and potential applications in treating metabolic disorders .

1. Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. This has been assessed through various in vitro assays measuring cytokine production in response to inflammatory stimuli.

2. Anticancer Properties

The compound has shown promise in anticancer studies, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been evaluated against breast cancer cells, demonstrating a dose-dependent reduction in cell viability.

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis
Metabolic RegulationModulation of GPR40 activity

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound on RAW 264.7 macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6 upon LPS stimulation. The results suggest its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound involved its application on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized for higher Z-isomer selectivity?

  • Methodological Answer : Synthesis typically involves a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation, using precursors like 4-(difluoromethoxy)benzaldehyde and malonic acid derivatives. Optimization includes:

  • Temperature : Lower temperatures (0–25°C) favor Z-isomer formation by reducing thermal isomerization .
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency and stereochemical control .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts improve yield and selectivity .
    • Data Contradiction Note : Conflicting yields (50–85%) in literature may arise from impurities in aldehyde precursors or incomplete stereochemical control during condensation .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the Z-configuration and purity of the compound?

  • Methodological Answer :

  • ¹H NMR : Coupling constants (J ≈ 12–14 Hz for Z-isomer trans protons) distinguish Z/E isomers. Aromatic protons integrate for 4-substitution patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm Z-configuration and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • IR : Strong carbonyl stretches (~1700 cm⁻¹) and O-H stretches (~2500–3000 cm⁻¹) confirm carboxylic acid functionality .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to minimize hydrolysis of the difluoromethoxy group .
  • Handling : Use anhydrous conditions, glove boxes, or Schlenk lines for air-sensitive reactions .
  • Degradation Monitoring : Regular HPLC or TLC analysis detects decomposition products (e.g., free carboxylic acids or defluorinated byproducts) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic addition compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing difluoromethoxy group activates the α,β-unsaturated system for Michael additions. Compare kinetics with trifluoromethoxy analogs ( ) .
  • Steric Effects : Fluorine’s small size allows nucleophiles (e.g., amines) to attack the β-carbon without steric hindrance, unlike bulkier substituents .
  • Case Study : Thiol additions proceed 3× faster in difluoromethoxy derivatives versus methoxy analogs, quantified by stopped-flow spectroscopy .

Q. What strategies resolve contradictions between computational models and experimental data on hydrogen-bonding patterns in the crystal lattice?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs for carboxylic acid dimers) using Etter’s rules to align experimental (X-ray) and theoretical (DFT) data .
  • Thermal Ellipsoid Refinement : SHELXL-refined displacement parameters identify dynamic disorder in fluorine atoms, reconciling discrepancies in bond lengths .
  • MD Simulations : Molecular dynamics under periodic boundary conditions model lattice flexibility, explaining deviations in predicted vs. observed packing .

Q. What in silico methods predict the compound’s biological activity, and how are these validated experimentally?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2), leveraging structural homology with cinnamic acid derivatives .
  • QSAR Models : Correlate Hammett σ values of substituents (e.g., difluoromethoxy σ ≈ 0.45) with anti-inflammatory IC₅₀ data .
  • Validation : In vitro COX-2 inhibition assays (ELISA) confirm predictions, with IC₅₀ values compared to ibuprofen as a control .

Data Contradiction Analysis

Q. Why do studies report varying biological activities for structurally similar Z-isomers?

  • Methodological Answer :

  • Isomer Purity : Contamination by E-isomers (even ≤5%) significantly alters IC₅₀ values. Validate purity via chiral HPLC .
  • Solubility Differences : Z-isomers often exhibit lower aqueous solubility, reducing bioavailability in cell-based assays. Use DMSO stock solutions standardized to ≤0.1% v/v .
  • Case Study : A 2024 study found Z-isomers of cinnamic acid derivatives had 10× higher COX-2 inhibition than E-isomers, attributed to better active-site fitting .

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